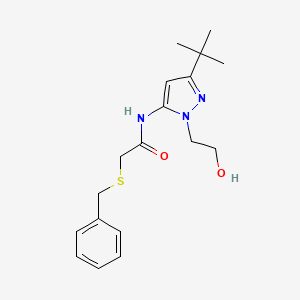
2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to regulate various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of this pathway by the compound leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide in lab experiments include its potent anticancer, antioxidant, and anti-inflammatory activities. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide. One of the directions is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, studies can be conducted to investigate the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties.
合成法
The synthesis of 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has been reported in the literature using different methods. One of the most common methods is the reaction of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the desired compound. Other methods include the reaction of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine with benzyl chloride followed by the reaction with potassium thiocyanate.
科学的研究の応用
2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
特性
IUPAC Name |
2-benzylsulfanyl-N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)15-11-16(21(20-15)9-10-22)19-17(23)13-24-12-14-7-5-4-6-8-14/h4-8,11,22H,9-10,12-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFXMZNXINTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

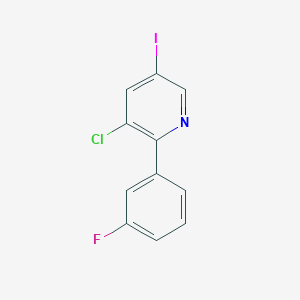

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)
![7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2905755.png)
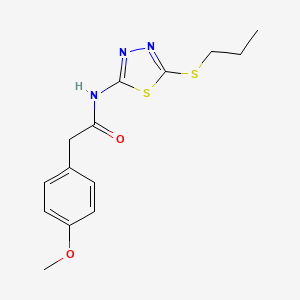
![2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905759.png)
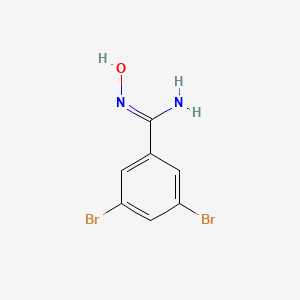

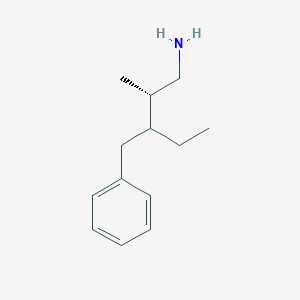
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)
![1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2905767.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)